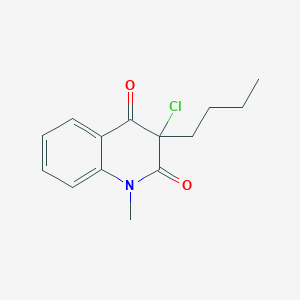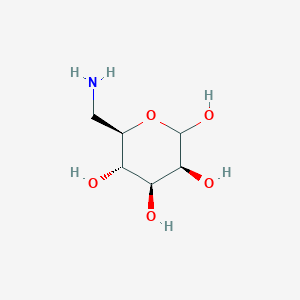
D-Mannojirimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannojirimycin: is a polyhydroxylated piperidine alkaloid, structurally similar to glucose, where the oxygen atom in the pyranose ring is replaced by a nitrogen atom. This compound is known for its significant inhibitory activity against glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is commonly found in certain plants and microorganisms, such as Bacillus and Streptomyces species .
准备方法
Synthetic Routes and Reaction Conditions: D-Mannojirimycin can be synthesized through various synthetic routes. One common method involves the biocatalytic generation of nitrogen-substituted cyclitols from simple starting materials like amino acids or glyceraldehyde derivatives. The synthesis typically involves multiple steps, including transamination, dephosphorylation, oxidation, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Bacillus subtilis can be used to produce high quantities of this compound through a biosynthetic pathway that starts from D-glucose. The process involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation, leading to the formation of this compound .
化学反应分析
Types of Reactions: D-Mannojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxymannojirimycin and other glycosidase inhibitors .
科学研究应用
Chemistry: D-Mannojirimycin is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions .
Biology: In biological research, this compound is used to study glycosidase enzymes and their inhibition. It serves as a tool to understand carbohydrate metabolism and enzyme-substrate interactions .
Medicine: this compound has therapeutic applications due to its glycosidase inhibitory activity. It is used in the treatment of diseases such as diabetes, viral infections, and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an additive in food products to regulate carbohydrate metabolism .
作用机制
D-Mannojirimycin exerts its effects by inhibiting glycosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition leads to a decrease in the breakdown of carbohydrates, which can be beneficial in conditions like diabetes where glucose levels need to be controlled .
相似化合物的比较
1-Deoxynojirimycin: Another glycosidase inhibitor with a similar structure but different stereochemistry.
1-Deoxygalactonojirimycin: A stereoisomer of 1-deoxynojirimycin with different biological activity.
Uniqueness: D-Mannojirimycin is unique due to its specific inhibitory activity against certain glycosidases and its ability to be synthesized through various biocatalytic and chemical methods. Its structural similarity to glucose allows it to effectively mimic the substrate and inhibit enzyme activity .
属性
分子式 |
C6H13NO5 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1 |
InChI 键 |
FXVPOMKTIZKCTJ-QTVWNMPRSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


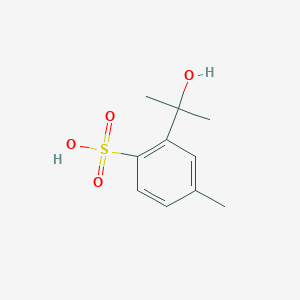
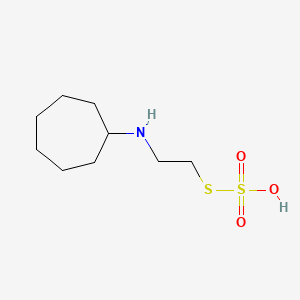
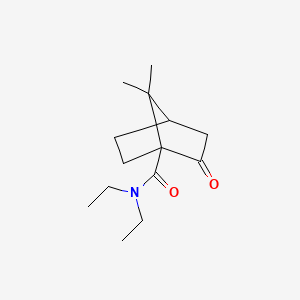
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
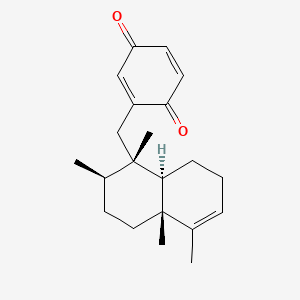

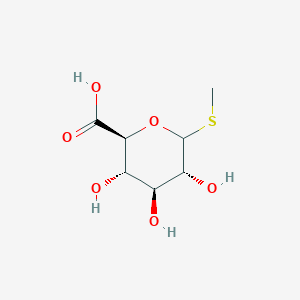
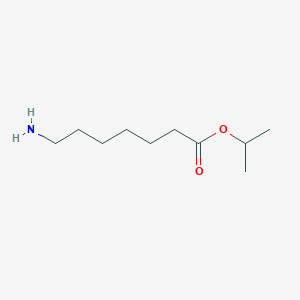
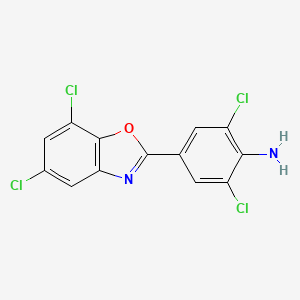

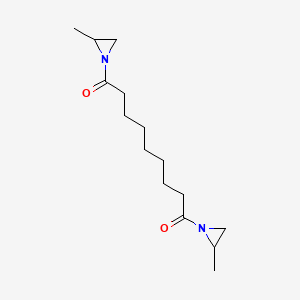
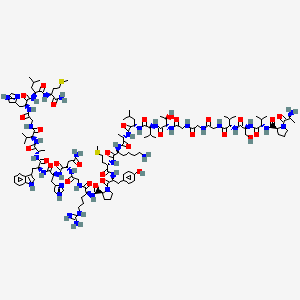
![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
